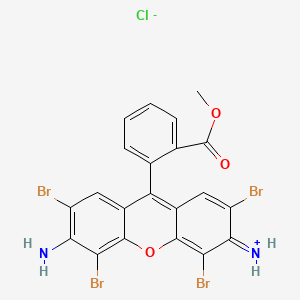
Tetrabromorhodamine 123
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrabromorhodamine 123, also known as this compound, is a useful research compound. Its molecular formula is C21H13Br4ClN2O3 and its molecular weight is 696.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Mitochondrial Imaging and Function Assessment
Tetrabromorhodamine 123 is widely used as a mitochondrial-specific fluorescent dye. Its ability to selectively accumulate in the mitochondria allows researchers to visualize and assess mitochondrial morphology and function in living cells.
Case Study: Mitochondrial Membrane Potential Measurement
A study demonstrated that this compound can be employed to measure mitochondrial membrane potential (ΔΨ) in various cell types. The fluorescence intensity correlates with the membrane potential, making it a reliable indicator for assessing mitochondrial health and function .
Photodynamic Therapy
This compound has shown promise in photodynamic therapy (PDT), particularly for treating neoplastic diseases. Its phototoxic properties allow it to selectively target tumor cells when activated by light.
Case Study: Selective Cytotoxicity in Cancer Cells
Research indicated that this compound exhibits selective toxicity towards carcinoma cells compared to normal epithelial cells. In vitro studies revealed that at certain concentrations, the dye induced significant cell death in cancerous cells while sparing normal cells, highlighting its potential as a therapeutic agent .
Photosensitizer in Singlet Oxygen Generation
This compound is noted for its efficiency in generating singlet oxygen when exposed to light, which is crucial for its role as a photosensitizer in PDT.
Data Table: Efficiency of Singlet Oxygen Generation
| Compound | Singlet Oxygen Generation Efficiency |
|---|---|
| This compound | High |
| Monobromo-rhodamine | Moderate |
| Dibromo-rhodamine | Low |
This table illustrates that this compound outperforms other brominated rhodamines in generating singlet oxygen, making it a superior candidate for photodynamic applications .
Cancer Treatment Research
The compound has been investigated for its role in enhancing the efficacy of chemotherapy drugs through mitochondrial targeting.
Case Study: Combining with Chemotherapeutic Agents
A study explored the combination of this compound with traditional chemotherapy agents, demonstrating enhanced cytotoxic effects against various cancer cell lines. This synergistic effect was attributed to the dye's ability to disrupt mitochondrial function, thereby increasing the sensitivity of cancer cells to treatment .
Environmental Monitoring
Beyond biomedical applications, this compound has been utilized as a tracer dye in environmental studies to track water flow and assess contamination levels.
Case Study: Water Flow Tracing
In hydrological studies, this compound was employed as a fluorescent tracer to monitor the movement of water through different ecosystems. Its high sensitivity and stability under varying environmental conditions made it an effective tool for studying water dynamics .
特性
CAS番号 |
83796-96-7 |
|---|---|
分子式 |
C21H13Br4ClN2O3 |
分子量 |
696.4 g/mol |
IUPAC名 |
[6-amino-2,4,5,7-tetrabromo-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium;chloride |
InChI |
InChI=1S/C21H12Br4N2O3.ClH/c1-29-21(28)9-5-3-2-4-8(9)14-10-6-12(22)17(26)15(24)19(10)30-20-11(14)7-13(23)18(27)16(20)25;/h2-7,26H,27H2,1H3;1H |
InChIキー |
GMCVSEFMPYGLOB-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1C2=C3C=C(C(=[NH2+])C(=C3OC4=C(C(=C(C=C24)Br)N)Br)Br)Br.[Cl-] |
正規SMILES |
COC(=O)C1=CC=CC=C1C2=C3C=C(C(=[NH2+])C(=C3OC4=C(C(=C(C=C24)Br)N)Br)Br)Br.[Cl-] |
同義語 |
TBR 123 tetrabromorhodamine 123 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















